5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-4-20-14(19)12-8(2)9(3)21-13(12)15-10(16)6-5-7-11(17)18/h4-7H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOVZLYUPUROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-amine
The thiophene derivative serves as the key intermediate. Two predominant methods are documented:
Nitro Group Reduction
Procedure :
Bromine-Amination Sequence
Procedure :
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Bromination : 4,5-Dimethylthiophene-2-carboxylate undergoes bromination at position 3 using NBS in CCl₄.
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Amination : The bromine is displaced via Buchwald-Hartwig coupling with NH₃ or protected amines (e.g., benzophenone imine).
Yield : 70–78%.
Coupling Strategies for 5-Oxopentanoic Acid Moiety
Glutaric Anhydride-Mediated Amide Formation
Procedure :
Carbodiimide-Assisted Coupling
Procedure :
-
Activation : Glutaric acid (1 eq) is activated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in dry DMF.
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Coupling : The activated acid reacts with the thiophene amine (1 eq) at 25°C for 12 hours.
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Purification : Aqueous workup (NaHCO₃ wash) and recrystallization from EtOH/H₂O.
Yield : 65–70%.
Alternative Route: Stepwise Esterification-Amidation
Methyl Ester Protection
Procedure :
-
Esterification : Glutaric acid is converted to its methyl ester using CH₃OH/H₂SO₄.
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Amidation : The ester reacts with 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-amine via EDCl/HOBt in THF.
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Deprotection : The methyl ester is hydrolyzed with LiOH in THF/H₂O.
Yield : 58% overall.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Catalytic Systems
Temperature Control
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial Scalability Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid exhibit significant anticancer properties. These compounds may act by inhibiting specific pathways involved in tumor growth and proliferation.
Case Study:
A study explored the anticancer efficacy of related thienyl compounds against various cancer cell lines, demonstrating a notable reduction in cell viability and induction of apoptosis in cancer cells. The observed percent growth inhibition (PGI) ranged from 50% to 90% depending on the concentration and treatment duration.
Anti-inflammatory Properties
The compound shows promise in reducing inflammation, which is critical in managing various chronic diseases.
Case Study:
In vitro studies demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens.
Case Study:
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
Mechanism of Action
The mechanism of action of 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid with structurally or functionally related compounds:
Key Structural and Functional Insights:
Substituent Impact on Bioactivity: The thiophene-ethoxycarbonyl group in the target compound likely confers distinct electronic and steric properties compared to phenyl or pyrazolyl analogs. Linaprazani gluras demonstrates how ester-functionalized 5-oxopentanoic acids act as prodrugs, with the ethoxycarbonyl group in the target compound possibly serving a similar role .
Molecular Weight and Solubility: The target compound’s higher molecular weight (313.37 g/mol) compared to simpler analogs like CAS 71195-70-5 (221.25 g/mol) may reduce aqueous solubility but enhance membrane permeability . Compounds with polar groups (e.g., 5-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid) balance lipophilicity with hydrogen-bonding capacity, critical for target engagement .
Therapeutic Potential: The cyclohexyl-substituted analog (CAS 163000-63-3) highlights the role of aliphatic amines in central nervous system (CNS) drug design, a direction unexplored for the target compound . STING agonist platforms (e.g., ADC precursors in ) suggest that 5-oxopentanoic acid derivatives can be integrated into complex biologics, positioning the target compound for ADC development .
Biological Activity
5-([3-(Ethoxycarbonyl)-4,5-dimethylthien-2-yl]amino)-5-oxopentanoic acid (commonly referred to as the compound ) is a synthetic derivative with potential biological activities that have garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 319.37 g/mol. The compound features a thienyl moiety which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific metabolic enzymes, which may affect various metabolic pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been noted, influencing signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production and immune cell activation .
Pharmacological Studies
A review of available literature reveals several studies that explore the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, thus promoting programmed cell death .
- Antimicrobial Properties : Research indicates efficacy against various bacterial strains, suggesting potential applications as an antibiotic agent .
Case Studies
-
Case Study 1 : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent.
Cell Line Treatment Concentration (µM) Viability (%) MCF-7 (Breast Cancer) 10 45 HeLa (Cervical Cancer) 10 50 A549 (Lung Cancer) 10 40 - Case Study 2 : In a preclinical model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
